molecular formula C13H9ClN2S2 B14549759 5-(4-Chlorophenyl)-2-phenyl-2H-1,3,2,4-dithiadiazole CAS No. 62002-25-9

5-(4-Chlorophenyl)-2-phenyl-2H-1,3,2,4-dithiadiazole

Cat. No.: B14549759
CAS No.: 62002-25-9
M. Wt: 292.8 g/mol
InChI Key: LSONRQDFHBYCCB-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-phenyl-2H-1,3,2,4-dithiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-phenyl-2H-1,3,2,4-dithiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzoyl chloride with phenylhydrazine to form an intermediate, which is then treated with sulfur and other reagents to form the dithiadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-phenyl-2H-1,3,2,4-dithiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or chlorophenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(4-Chlorophenyl)-2-phenyl-2H-1,3,2,4-dithiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-phenyl-2H-1,3,2,4-dithiadiazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chlorophenyl)-2-phenyl-2H-1,3,2,4-dithiadiazole is unique due to its dithiadiazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62002-25-9

Molecular Formula

C13H9ClN2S2

Molecular Weight

292.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-phenyl-1,3,2,4-dithiadiazole

InChI

InChI=1S/C13H9ClN2S2/c14-11-8-6-10(7-9-11)13-15-18-16(17-13)12-4-2-1-3-5-12/h1-9H

InChI Key

LSONRQDFHBYCCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2SC(=NS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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